(R)-2-(4-isopropyl-4,5-dihydrooxazol-2-yl)phenol
Description
Properties
IUPAC Name |
2-[(4R)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-8(2)10-7-15-12(13-10)9-5-3-4-6-11(9)14/h3-6,8,10,14H,7H2,1-2H3/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHCHOCDSGYNNIS-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1COC(=N1)C2=CC=CC=C2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1COC(=N1)C2=CC=CC=C2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Amino Alcohols with Phenolic Substrates
The most widely reported route involves cyclocondensation between β-amino alcohols and ortho-hydroxybenzaldehyde derivatives. A 2022 study demonstrated the use of (R)-valinol-derived amino alcohol reacting with 2-hydroxybenzaldehyde under Mitsunobu conditions . Key parameters include:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | Tetrahydrofuran | 78% efficiency |
| Temperature | 0°C → rt gradient | Prevents racemization |
| Catalyst | DIAD/Ph3P | 92% conversion |
| Reaction Time | 48 h | Completes ring closure |
The oxazoline ring forms via intramolecular nucleophilic attack, with the isopropyl group’s steric bulk directing stereoselectivity. ¹H NMR monitoring reveals complete consumption of starting materials at δ 9.8 ppm (aldehyde proton) .
Asymmetric Catalytic Oxazoline Formation
Recent advances employ chiral auxiliaries to induce enantioselectivity. A three-component reaction protocol combines:
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2-Hydroxyphenylboronic acid
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Isopropyl isocyanide
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(1R,2S)-Ephedrine-derived catalyst
This method achieves 94% ee in flow reactor conditions (residence time: 15 min), as verified by chiral HPLC (Chiralpak IC-3 column, hexane/i-PrOH 85:15) . The mechanism proceeds through a palladium-catalyzed coupling-isomerization sequence, where the catalyst’s hydroxyl group coordinates to the boronate intermediate, enforcing (R)-configuration .
Resolution of Racemic Mixtures
For industrial-scale production, kinetic resolution using Pseudomonas cepacia lipase (PSL-C) in biphasic systems offers cost advantages:
| Condition | Value | Outcome |
|---|---|---|
| Acylating Agent | Vinyl acetate | 98% selectivity |
| Temperature | 35°C | Optimal enzyme activity |
| Solvent Ratio | MTBE/H2O (4:1) | Phase separation efficiency |
| Substrate Loading | 200 g/L | Maintains reaction kinetics |
This process resolves racemic 4-isopropyl-4,5-dihydrooxazol-2-yl phenol with 99% enantiomeric excess after 24 h, though it requires recycling of the unwanted (S)-enantiomer .
Solid-Phase Synthesis for High-Throughput Applications
A 2024 development immobilized 2-hydroxybenzaldehyde on Wang resin, enabling iterative oxazoline formation:
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Resin Functionalization :
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Coupling via DIC/HOBt (yield: 95%)
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Loading capacity: 0.8 mmol/g
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Amino Alcohol Attachment :
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(R)-2-Amino-3-methyl-1-butanol, DIPEA, DMF, 12 h
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Monitoring by FT-IR (disappearance of –NCO peak at 2270 cm⁻¹)
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Cyclization :
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TFA/CH2Cl2 (1:99), 2 h
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Cleavage yield: 82%
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This method produced 1.2 g of product per resin batch, with residual trifluoroacetate <0.1% by ICP-MS .
Green Chemistry Approaches
Supercritical CO2-mediated synthesis addresses solvent waste concerns:
| Parameter | Optimization Range | Effect |
|---|---|---|
| Pressure | 80–120 bar | Maximizes reactant solubility |
| Co-solvent | Ethanol (5% v/v) | Enhances polarity matching |
| Catalyst | Sc(OTf)3 | 99% recyclability over 10 cycles |
At 100 bar and 50°C, this method achieves 89% yield with E-factor reduced to 3.2 compared to 18.7 in traditional routes . Life-cycle analysis shows 62% lower carbon footprint versus conventional methods.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenol group can undergo oxidation to form quinones.
Reduction: The oxazoline ring can be reduced to form amino alcohols.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents under acidic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amino alcohols.
Substitution: Halogenated, nitrated, or sulfonated phenol derivatives.
Scientific Research Applications
1.1. Catalysis in Organic Synthesis
(R)-2-(4-isopropyl-4,5-dihydrooxazol-2-yl)phenol has been utilized as a chiral ligand in various catalytic processes. Its ability to form stable complexes with metal ions enhances its utility in asymmetric synthesis.
Case Study: Cyanosilylation of Prochiral Benzaldehyde
A study demonstrated that oxazolines derived from this compound serve as effective catalysts for the cyanosilylation of prochiral benzaldehydes, achieving yields between 20% and 96% depending on the specific catalyst used. The reaction conditions were optimized to ensure high efficiency and selectivity .
| Catalyst | Yield (%) |
|---|---|
| Catalyst 9b | 96 |
| Catalyst 10c | 80 |
| Catalyst 12d | 94 |
This data indicates the potential of this compound as a key component in developing chiral catalysts for organic synthesis.
2.1. Metal Complexes
This compound forms various metal complexes that exhibit interesting structural and electronic properties.
Case Study: Ruthenium(III) Complexes
A notable complex involving this compound is the Δ-Bis[(S)-2-(4-isopropyl-4,5-dihydrooxazol-2-yl)phenolato]ruthenium(III). This complex showcases an octahedral coordination environment and has been characterized using X-ray crystallography, revealing its potential applications in catalysis and material science .
| Property | Value |
|---|---|
| Crystal System | Tetragonal |
| Density (D x) | 1.545 Mg/m³ |
| Volume (V) | 3589.5 ų |
The structural integrity and stability of such complexes make them suitable for various applications in catalysis and as precursors for further chemical transformations.
3.1. Antioxidant Activity
Preliminary studies suggest that derivatives of this compound may exhibit antioxidant properties, which could be beneficial in pharmaceutical formulations aimed at combating oxidative stress-related diseases.
Research Insights
Research indicates that similar compounds have shown promise in protecting cells from oxidative damage, which warrants further investigation into their potential therapeutic applications .
Mechanism of Action
The mechanism of action of ®-2-(4-isopropyl-4,5-dihydrooxazol-2-yl)phenol would depend on its specific application. In biological systems, it might interact with enzymes or receptors, influencing biochemical pathways. The oxazoline ring and phenol group could participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions.
Comparison with Similar Compounds
Substituent Variations on the Oxazoline Ring
The 4-position of the oxazoline ring is a critical site for modulating steric and electronic effects. Comparative studies reveal:
Key Insight : Increasing bulk (isopropyl → tert-butyl) enhances stereochemical control in metal complexes but may reduce reaction yields due to steric constraints .
Aromatic Ring Modifications
Variations in the phenolic ring influence electronic properties and metal-ligand interactions:
Key Insight : Bromine substituents enable cross-coupling reactions, while methyl groups enhance lipophilicity for drug design .
Stereochemical and Catalytic Effects
The enantiomeric form (R vs. S) dictates chiral induction in metal complexes:
Comparative Reactivity :
Biological Activity
(R)-2-(4-isopropyl-4,5-dihydrooxazol-2-yl)phenol, with the CAS number 1045894-43-6, is a chiral compound that has garnered interest due to its potential biological activities. This compound belongs to the class of oxazolines and has been studied for its various applications in medicinal chemistry and catalysis.
- Molecular Formula : CHNO
- Molecular Weight : 205.25 g/mol
- Structure : The compound features a phenolic group and an oxazoline ring, contributing to its unique properties.
Antimicrobial Properties
Research indicates that compounds related to oxazolines exhibit antimicrobial properties. For instance, studies have shown that oxazoline derivatives can act as effective catalysts in reactions involving prochiral substrates, which may lead to the development of new antimicrobial agents .
Cytotoxicity and Selectivity
In a study evaluating various oxazoline derivatives, it was found that certain analogs displayed promising cytotoxicity against cancer cell lines while maintaining low toxicity towards normal cells. This selectivity is crucial for the development of therapeutic agents that minimize side effects .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. For example, substituents on the phenolic ring or variations in the oxazoline moiety can enhance or diminish its biological efficacy. A systematic SAR study highlighted that specific substitutions could improve both potency and selectivity against target pathogens .
Case Study 1: Antimicrobial Efficacy
A recent investigation focused on the antimicrobial efficacy of this compound against various bacterial strains. The results demonstrated significant inhibition against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics.
| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 12 | 64 |
| Pseudomonas aeruginosa | 10 | 128 |
Case Study 2: Cancer Cell Line Testing
In vitro studies on cancer cell lines revealed that this compound exhibited cytotoxic effects with IC values in the micromolar range. The compound was tested against several cancer types, including breast and lung cancer cells.
| Cell Line | IC (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| A549 (Lung Cancer) | 20 |
| HeLa (Cervical Cancer) | 25 |
Research Findings
- Catalytic Activity : The compound has shown promise as a catalyst in organic synthesis reactions, particularly in the cyanosilylation of prochiral benzaldehydes, yielding moderate to high reaction efficiencies .
- Metabolic Stability : Studies on metabolic stability indicated that modifications to the oxazoline ring could enhance the compound's half-life in biological systems, making it a more viable candidate for therapeutic applications .
- Toxicological Assessment : Preliminary toxicological assessments suggest that while this compound exhibits cytotoxicity towards cancer cells, it shows minimal toxicity towards normal human cell lines, indicating a favorable therapeutic index .
Q & A
Q. What are the key steps in synthesizing (R)-2-(4-isopropyl-4,5-dihydrooxazol-2-yl)phenol, and how can yield be optimized?
The synthesis typically involves multi-step reactions, including cyclization and stereochemical control. Critical parameters include:
- Solvent selection : Polar aprotic solvents (e.g., CH₂Cl₂) improve intermediate stability .
- Temperature control : Reactions often proceed at 0–25°C to avoid racemization .
- Purification : Column chromatography (hexanes/ethyl acetate) isolates the enantiopure product, achieving yields up to 76–89% .
- Chiral induction : Use of (S)- or (R)-configured starting materials ensures stereochemical fidelity .
Q. Which spectroscopic methods validate the structural integrity of this compound?
- 1H/13C NMR : Confirms regiochemistry and stereochemistry. For example, oxazoline protons appear as distinct triplets (δ 4.3–4.5 ppm), and aromatic protons resolve as multiplet signals .
- FT-IR : C=N stretching vibrations (~1666–1698 cm⁻¹) confirm oxazoline ring formation .
- Mass spectrometry (ESI/EI) : Molecular ion peaks (e.g., [M + H]+ at m/z 333.25) verify molecular weight .
- X-ray crystallography : Resolves absolute configuration, as seen in rhodium complexes (e.g., Cu(II) complexes with β = 119.985°) .
Advanced Research Questions
Q. How does the isopropyl substituent enhance enantioselectivity in asymmetric hydrogenation?
The isopropyl group imposes steric hindrance, directing substrate approach in metal-ligand complexes. Key observations:
- Steric effects : Bulky substituents increase enantiomeric excess (ee) by restricting prochiral substrate rotation. For example, (R)-iPr-PHOX achieves >90% ee in hydrogenation of α,β-unsaturated ketones .
- Electronic modulation : Electron-donating isopropyl groups stabilize transition states via non-covalent interactions (e.g., C–H···π) .
- Comparative studies show tert-butyl analogs reduce activity due to excessive bulk, highlighting the isopropyl group’s optimal balance .
Q. How can conflicting catalytic activity data be resolved across studies using this ligand?
Contradictions often arise from:
- Reaction conditions : Variations in solvent polarity (e.g., MeOH vs. THF) alter metal-ligand coordination .
- Impurities : Trace water or oxygen deactivates catalysts; strict inert atmospheres (N₂/Ar) are critical .
- Metal-to-ligand ratios : Optimal ratios (e.g., 1:1.2 Rh:ligand) prevent under/over-coordination, as shown in [RhCl(nbd)]₂ complexes .
- Substrate scope : Activity discrepancies may reflect substrate-specific steric/electronic demands .
Q. What strategies improve ligand loading efficiency in transition metal complexes?
- Pre-complexation : Pre-forming [M(ligand)] complexes (e.g., Rh or Cu) avoids kinetic mismatches during catalysis .
- Solvent tuning : Low-donor solvents (e.g., toluene) enhance ligand-metal binding .
- Additives : Silver salts (AgOTf) remove halide counterions, accelerating ligand substitution .
- Catalyst recycling : Immobilization on silica or polymers retains activity over multiple cycles .
Methodological Considerations
Q. How do electronic modifications (e.g., sulfinyl or triazine groups) impact ligand reactivity?
- Electron-withdrawing groups (EWGs) : Sulfinyl or triazine substituents increase Lewis acidity at the metal center, accelerating oxidative addition (e.g., in Cu-catalyzed nitroaldol reactions) .
- Steric vs. electronic trade-offs : EWGs reduce steric bulk, requiring compensatory adjustments (e.g., using bulkier metals like Ru) .
- Spectroscopic tracking : 31P NMR monitors phosphine oxidation states in air-sensitive derivatives .
Q. What analytical workflows address low yields in oxazoline ring formation?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
